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Compound of Interest

Compound Name: JNJ-5207787

Cat. No.: B1673070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-5207787 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, a

member of the G-protein coupled receptor (GPCR) family.[1][2] NPY and its receptors are

integral to a variety of physiological processes, including appetite regulation, anxiety, and pain

perception. The Y2 receptor, specifically, is a Gi-coupled receptor, and its activation leads to

the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)

levels. JNJ-5207787 exerts its antagonistic effects by competitively binding to the Y2 receptor,

thereby blocking the intracellular signaling cascade initiated by endogenous ligands such as

Peptide YY (PYY) and NPY.

These application notes provide detailed protocols for two key cell-based assays essential for

characterizing the pharmacological activity of JNJ-5207787: a radioligand binding assay to

determine its binding affinity and a functional [³⁵S]GTPγS binding assay to assess its

antagonistic potency.

Data Presentation
The following table summarizes the quantitative data for JNJ-5207787, providing a clear

comparison of its activity at the human and rat NPY Y2 receptors.
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Assay Type Receptor
Cell

Line/Tissue
Parameter Value Reference

Radioligand

Binding

Human NPY

Y2
KAN-Ts cells pIC₅₀ 7.00 ± 0.10 [1]

Radioligand

Binding
Rat NPY Y2

Rat

Hippocampus
pIC₅₀ 7.10 ± 0.20 [1]

Radioligand

Binding

Human NPY

Y2
- IC₅₀ 0.1 µM [2]

[³⁵S]GTPγS

Binding

Human NPY

Y2
KAN-Ts cells

pIC₅₀

(corrected)
7.20 ± 0.12 [1]

Signaling Pathway
The NPY Y2 receptor is a Gi-coupled GPCR. Upon binding of an agonist like PYY, the receptor

undergoes a conformational change, leading to the activation of the heterotrimeric G-protein.

The Gαi subunit dissociates from the Gβγ subunits, inhibits adenylyl cyclase, and leads to a

decrease in intracellular cAMP levels. JNJ-5207787, as an antagonist, binds to the Y2 receptor

and prevents this signaling cascade.
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Caption: NPY Y2 receptor signaling pathway.
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Radioligand Competition Binding Assay
This assay measures the ability of a test compound (JNJ-5207787) to displace a radiolabeled

ligand from the NPY Y2 receptor.

Experimental Workflow:

Prepare Cell Membranes
(e.g., from KAN-Ts cells)

Incubate Membranes with:
- [¹²⁵I]-PYY (Radioligand)

- JNJ-5207787 (Test Compound)
- Control (Buffer or Non-specific Ligand)

Separate Bound and Free Radioligand
(Rapid Vacuum Filtration)

Quantify Radioactivity
(Gamma Counter)

Data Analysis
(IC₅₀ and Ki determination)

Click to download full resolution via product page

Caption: Workflow for the radioligand competition binding assay.

Materials:

Cell Membranes: Prepared from KAN-Ts cells (expressing human NPY Y2 receptor) or rat

hippocampus.
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Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY)

Test Compound: JNJ-5207787

Non-specific Binding Control: High concentration of unlabeled PYY (e.g., 1 µM)

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

96-well microplates

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine

Cell harvester

Gamma counter

Protocol:

Membrane Preparation:

Culture KAN-Ts cells to confluency.

Harvest cells and wash with ice-cold PBS.

Homogenize cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove

nuclei.

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the

membranes.

Resuspend the membrane pellet in binding buffer and determine the protein concentration

(e.g., using a BCA assay).

Store membrane aliquots at -80°C.
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Assay Procedure:

In a 96-well plate, add the following in a final volume of 250 µL:

50 µL of binding buffer (for total binding) or 1 µM unlabeled PYY (for non-specific

binding).

50 µL of various concentrations of JNJ-5207787.

50 µL of [¹²⁵I]-PYY (at a concentration near its Kd).

100 µL of cell membrane suspension (containing 10-20 µg of protein).

Incubate the plate at room temperature for 2 hours with gentle agitation.

Filtration and Counting:

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a

cell harvester.

Wash the filters three times with 3 mL of ice-cold wash buffer.

Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the JNJ-5207787
concentration.

Determine the IC₅₀ value (the concentration of JNJ-5207787 that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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[³⁵S]GTPγS Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the

binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor

stimulation by an agonist. The antagonistic effect of JNJ-5207787 is determined by its ability to

inhibit agonist-stimulated [³⁵S]GTPγS binding.

Experimental Workflow:

Prepare Cell Membranes
(e.g., from KAN-Ts cells)

Incubate Membranes with:
- PYY (Agonist)

- JNJ-5207787 (Test Compound)
- [³⁵S]GTPγS

- GDP

Separate Bound and Free [³⁵S]GTPγS
(Rapid Vacuum Filtration)

Quantify Radioactivity
(Scintillation Counter)

Data Analysis
(EC₅₀ and IC₅₀ determination)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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